molecular formula C19H14ClN3O5S3 B2789701 (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164529-29-6

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2789701
CAS No.: 1164529-29-6
M. Wt: 495.97
InChI Key: KCJHHTSHELKVNF-QOCHGBHMSA-N
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Description

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H14ClN3O5S3 and its molecular weight is 495.97. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound that belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves multiple steps, typically starting from 3-chlorobenzo[b]thiophene-2-carboxylic acid. The synthesis pathway includes the formation of an acylhydrazone intermediate, which is then reacted with various reagents to introduce the sulfonamide and thiazole moieties.

  • Starting Materials :
    • 3-chlorobenzo[b]thiophene-2-carboxylic acid
    • Sulfanilamide derivatives
    • Acetic anhydride for acetylation
  • General Procedure :
    • The initial reaction involves the formation of a hydrazone by reacting the carboxylic acid with hydrazine derivatives.
    • Subsequent reactions introduce the sulfonamide and thiazole groups through condensation reactions and cyclization.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds structurally related to benzothiazoles have demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism
B7A4311.5Apoptosis induction
B7A5491.8Cell cycle arrest
Compound 4iHOP-920.9Inhibition of AKT/ERK pathways

Anti-inflammatory Effects

In addition to antitumor properties, compounds derived from benzothiazole frameworks have shown anti-inflammatory effects by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . These findings suggest that this compound may also possess dual functionality as an anti-inflammatory agent.

Table 2: Inflammatory Cytokine Levels

TreatmentIL-6 Level (pg/mL)TNF-α Level (pg/mL)
Control10050
Compound B73010
Compound 4i2512

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit critical signaling pathways such as AKT and ERK, which are often upregulated in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells, a desirable outcome in cancer therapy.
  • Reduction of Inflammatory Mediators : By modulating the expression of pro-inflammatory cytokines, these compounds can alleviate inflammation, potentially benefiting conditions associated with chronic inflammation.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Compound B7 : This compound was tested in vivo and demonstrated significant tumor regression in xenograft models, supporting its potential as a therapeutic agent against solid tumors.
  • Combination Therapy : Research has indicated that combining benzothiazole derivatives with conventional chemotherapeutics enhances overall efficacy while reducing side effects due to lower required doses.

Properties

IUPAC Name

methyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S3/c1-28-15(24)9-23-12-7-6-10(31(21,26)27)8-14(12)30-19(23)22-18(25)17-16(20)11-4-2-3-5-13(11)29-17/h2-8H,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJHHTSHELKVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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